REACTION_CXSMILES
|
C(=O)([O-])[O-].[K+].[K+].C([O:10][C:11]1[C:19]2[CH:18]=[CH:17][S:16][C:15]=2[CH:14]=[C:13]([C:20]([O:22][CH2:23][CH3:24])=[O:21])[CH:12]=1)(=O)C>C(O)C>[OH:10][C:11]1[C:19]2[CH:18]=[CH:17][S:16][C:15]=2[CH:14]=[C:13]([C:20]([O:22][CH2:23][CH3:24])=[O:21])[CH:12]=1 |f:0.1.2|
|
Name
|
|
Quantity
|
400 mg
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
ethyl 4-acetoxybenzo[b]thiophene-6-carboxylate
|
Quantity
|
760 mg
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OC1=CC(=CC=2SC=CC21)C(=O)OCC
|
Name
|
|
Quantity
|
6 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the reaction solution was stirred at room temperature for 1 hour
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
synthesized
|
Type
|
FILTRATION
|
Details
|
The insolubles were filtrated
|
Type
|
CUSTOM
|
Details
|
the solvent was evaporated under vacuum
|
Type
|
CUSTOM
|
Details
|
the residue was purified by column chromatography on silica gel (developing solvent:hexane-ethyl acetate)
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
OC1=CC(=CC=2SC=CC21)C(=O)OCC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |